molecular formula C20H22N4O3S2 B5365935 3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5365935
M. Wt: 430.5 g/mol
InChI Key: UWOPVUFJXTYCBB-PTNGSMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone moiety substituted with a tetrahydrofuranmethyl group. The propylamino substituent at position 2 of the pyrido-pyrimidinone scaffold may influence solubility and target binding .

Properties

IUPAC Name

(5Z)-3-(oxolan-2-ylmethyl)-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S2/c1-2-8-21-17-14(18(25)23-9-4-3-7-16(23)22-17)11-15-19(26)24(20(28)29-15)12-13-6-5-10-27-13/h3-4,7,9,11,13,21H,2,5-6,8,10,12H2,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOPVUFJXTYCBB-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a member of the thiazolidinone family and has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, particularly focusing on its antimicrobial, anticancer, and other therapeutic activities.

Chemical Structure and Properties

The compound's molecular formula is C21H24N4O4S2C_{21}H_{24}N_{4}O_{4}S_{2} with a molecular weight of approximately 460.57 g/mol. The unique structural features include a pyrido[1,2-a]pyrimidin-4-one core and a thiazolidinone moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC21H24N4O4S2
Molecular Weight460.57 g/mol
IUPAC Name3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Antimicrobial Activity

Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Recent studies indicate that the compound exhibits significant antibacterial activity against various pathogens. For instance, derivatives of thiazolidinones have shown effectiveness in inhibiting biofilm formation by bacteria such as Staphylococcus epidermidis and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be between 26.3 to 378.5 µM, indicating promising antibacterial potential .

Anticancer Properties

Research has highlighted the anticancer potential of thiazolidinone derivatives, including the compound . Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells through the modulation of cellular signaling pathways. For example, they may inhibit key enzymes involved in cell proliferation and survival, leading to reduced tumor growth .

Other Therapeutic Effects

In addition to antimicrobial and anticancer properties, thiazolidinone derivatives have been investigated for their anti-inflammatory and antioxidant activities. These effects are crucial in managing chronic diseases where inflammation plays a significant role.

Case Studies

  • Antibiofilm Activity : A study evaluated several thiazolidinone derivatives for their ability to inhibit biofilm formation by S. epidermidis. Compounds with specific substitutions on the benzylidene fragment showed over 50% reduction in biofilm formation at their MIC concentrations .
  • Anticancer Mechanism : A recent investigation into the mechanism of action revealed that certain thiazolidinones could inhibit the activity of histidine kinases involved in bacterial virulence and biofilm formation. This suggests a dual role in both antimicrobial action and potential applications in cancer therapy .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

The compound shares structural similarities with several derivatives reported in the literature:

Compound Name Key Structural Differences Bioactivity Highlights References
3-[(Z)-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(ethylamino)-4H-pyrido[1,2-a]pyrimidin-4-one Allyl group (C₃H₅) instead of tetrahydrofuranmethyl; ethylamino vs. propylamino No explicit bioactivity data reported, but structural similarity suggests COX-2 inhibition potential .
6-(4-Oxo-2-thioxo-1,3-thiazolidin-3-yl)amino-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one Pyrazolo-pyrimidine core; diphenyl substitution Demonstrated COX-2 selectivity (IC₅₀ = 0.89 µM) in anti-inflammatory assays .
5-{[3-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-6-methyl-1-phenyl-pyrazolo[3,4-d]pyrimidin-4-one Chlorophenyl and methyl substituents; pyrazolo-pyrimidine scaffold Moderate anti-inflammatory activity (42% edema inhibition) in formalin-induced models .

Key Observations :

  • Substituent Effects : The tetrahydrofuranmethyl group in the target compound may improve metabolic stability compared to allyl or phenyl substituents due to reduced oxidative metabolism .
Computational and Crystallographic Insights
  • DFT Calculations: The Colle-Salvetti correlation-energy functional () could model the electron density of the conjugated enamine-thiazolidinone system, predicting reactive sites for electrophilic attack .
  • Crystal Packing: Pyrido-pyrimidinone derivatives (e.g., ) often exhibit intermolecular hydrogen bonding between the thioxo group and NH of adjacent rings, stabilizing the crystal lattice .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what reaction conditions are critical for success?

The synthesis involves multi-step organic reactions, typically including:

  • Step 1 : Condensation of the thiazolidinone precursor with a pyrido[1,2-a]pyrimidin-4-one derivative under reflux conditions (80–120°C) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
  • Step 2 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) to isolate the final product .
  • Key parameters : Reaction time (8–24 hours), temperature control (±2°C), and inert atmosphere (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are essential for confirming the compound’s structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify regiochemistry and substituent positions .
  • X-ray Crystallography : Resolves stereochemical ambiguity, particularly the (Z)-configuration of the methylidene group .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., theoretical vs. observed m/z) .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) to ensure ≥95% purity .

Q. What preliminary biological assays are used to screen this compound for bioactivity?

  • Antimicrobial activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Cytotoxicity : Parallel testing on non-cancerous cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity while minimizing byproducts?

  • Solvent selection : Acetonitrile improves reaction homogeneity compared to DMSO, reducing side reactions .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance thiazolidinone ring formation efficiency .
  • Temperature gradients : Gradual heating (e.g., 50°C → 100°C) minimizes decomposition of heat-sensitive intermediates .

Q. Table 1: Optimization Parameters for Synthesis

ParameterOptimal RangeImpact on Yield
SolventAcetonitrile+15%
CatalystZnCl₂ (0.5 eq.)+20%
Reaction Time12 hours+10%

Q. How should contradictions between observed bioactivity and theoretical predictions be resolved?

  • Purity re-evaluation : Confirm via HPLC-MS; impurities (e.g., unreacted thiourea) may skew bioactivity results .
  • Conformational analysis : Use density functional theory (DFT) to model bioactive conformers and compare with crystallographic data .
  • Target validation : Employ siRNA knockdowns or CRISPR-Cas9 to verify putative targets (e.g., kinase inhibition) .

Q. What methodologies are used to elucidate the compound’s mechanism of action in biological systems?

  • Surface Plasmon Resonance (SPR) : Direct binding assays with purified proteins (e.g., topoisomerase II) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry .
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment .

Q. How can computational modeling enhance understanding of this compound’s pharmacological profile?

  • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or COX-2 .
  • ADMET prediction : SwissADME or pkCSM to estimate bioavailability, metabolic stability, and toxicity .
  • QSAR studies : Correlate substituent variations (e.g., propylamino vs. benzylamino) with bioactivity using CoMFA/CoMSIA .

Q. Table 2: Structural-Activity Relationship (SAR) Insights

Substituent ModificationBioactivity TrendKey Reference
Propylamino → Benzylamino↑ Anticancer
Tetrahydrofuran → Cyclohexyl↓ Cytotoxicity
Thioxo → Oxo in thiazolidinone↓ Antimicrobial

Q. What advanced techniques address challenges in scaling up synthesis for preclinical studies?

  • Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
  • Design of Experiments (DoE) : Response surface methodology (RSM) to identify critical process parameters .
  • In-line analytics : PAT tools (e.g., FTIR probes) for real-time monitoring of reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.